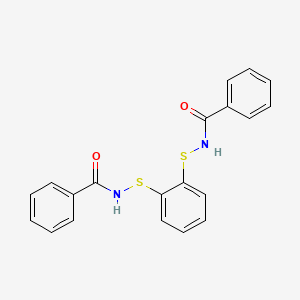

Benzamide, N,N'-(1,2-phenylenebis(thio)bis-

描述

Benzamide, N,N'-(1,2-phenylenebis(thio)bis-, is a sulfur-bridged bis-benzamide derivative characterized by a central 1,2-phenylene group linked via thioether bonds to two benzamide moieties. The thioether bridge introduces unique electronic and steric properties, distinguishing it from oxygen- or nitrogen-bridged analogs. This compound’s structural motif is relevant in medicinal chemistry and materials science, though specific applications remain underexplored in the provided evidence.

属性

CAS 编号 |

63906-87-6 |

|---|---|

分子式 |

C20H16N2O2S2 |

分子量 |

380.5 g/mol |

IUPAC 名称 |

N-(2-benzamidosulfanylphenyl)sulfanylbenzamide |

InChI |

InChI=1S/C20H16N2O2S2/c23-19(15-9-3-1-4-10-15)21-25-17-13-7-8-14-18(17)26-22-20(24)16-11-5-2-6-12-16/h1-14H,(H,21,23)(H,22,24) |

InChI 键 |

LFVGDGCHHCFEJP-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)C(=O)NSC2=CC=CC=C2SNC(=O)C3=CC=CC=C3 |

产品来源 |

United States |

准备方法

Synthesis via Amide Coupling and Sulfur Linkage Formation

A patent (CN103724260A) describes a general preparation method for benzamide derivatives involving the reaction of amino-substituted benzoic acids with acid chlorides followed by amide bond formation under controlled conditions. Though this patent focuses on quinoline-substituted benzamide derivatives, the methodology is adaptable for benzamide compounds with sulfur linkages by selecting appropriate thiol-containing precursors.

- Dissolution of starting compounds in an organic solvent (e.g., methylene chloride).

- Stirring and refluxing for several hours to promote amide bond formation.

- Use of triethylamine as a base to facilitate coupling.

- Purification via extraction and column chromatography.

The reaction conditions are mild (0 °C to 45 °C), with yields reported between 85-88%, demonstrating efficient synthesis suitable for industrial scale-up.

Transformation of Benzamides to Benzothioamides Using Novel Thiating Reagents

A recent and highly efficient method for preparing benzothioamide derivatives, closely related to the target compound, involves a two-step, one-pot procedure:

This method was developed to overcome drawbacks of traditional thionation reagents such as Lawesson’s reagent or phosphorus pentasulfide, which often require harsh conditions, long reaction times, and produce unpleasant odors.

- One-pot reaction sequence.

- Mild reaction conditions (room temperature for thiation step).

- Short reaction times (1 hour for thiation).

- High yields and purity.

- Simple work-up procedures.

The thiating reagent is prepared from isopropylamine and carbon disulfide, making it accessible and cost-effective.

Mechanistic Insights

The mechanism involves initial conversion of the amide to an imidoyl chloride intermediate, which then reacts with the dithiocarbamate salt. The imidoyl chloride undergoes nucleophilic attack by the thiating reagent, leading to the formation of the thioamide functionality and release of isopropyl isothiocyanate as a byproduct. This process is facilitated by intramolecular proton transfers and is supported by spectroscopic and crystallographic data.

Comparative Data Table of Preparation Methods

Summary of Research Findings

The classical approach to benzamide derivatives involves amide bond formation from acid chlorides and amines under mild conditions with good yields.

The transformation of benzamides into benzothioamides, which is structurally relevant to Benzamide, N,N'-(1,2-phenylenebis(thio)bis-, can be efficiently achieved using a novel thiating reagent, N-isopropyldithiocarbamate isopropyl ammonium salt.

This novel method offers operational simplicity, environmental benefits due to mild conditions, and high yields, making it a superior alternative to traditional reagents.

The preparation of the thiating reagent itself is straightforward, involving the reaction of isopropylamine with carbon disulfide.

化学反应分析

Types of Reactions

Benzamide, N,N’-(1,2-phenylenebis(thio)bis- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the disulfide linkage to thiols.

Substitution: Nucleophilic substitution reactions can occur at the benzamide groups or the phenylene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Azido derivatives and other substituted benzamides.

科学研究应用

Potential Biological Activities

Benzamide, N,N'-(1,2-phenylenebis(thio)bis-) has been studied for several potential biological activities:

- Enzyme Inhibition Interaction studies have shown its binding affinity with biological targets such as enzymes and receptors.

- Receptor Binding It can bind to certain receptors, influencing biological pathways.

Potential Applications

Benzamide, N,N'-(1,2-phenylenebis(thio)bis-) has potential applications in various fields:

- Materials Science It can be used in the development of new materials with enhanced properties.

- ** pharmaceuticals** It can be used in drug development due to its biological activities.

- Catalysis The compound may serve as a ligand in catalysis, influencing reaction rates and selectivity.

Structural comparison

| Compound Name | Structure | Notable Features |

|---|---|---|

| Benzamide | C7H7NO | Simple amide structure without sulfur linkages |

| Thiourea | CH4N2S | Contains sulfur but lacks aromatic rings; used in agriculture |

| 1,2-Benzenedithiol | C6H4(SH)2 | Contains thiol groups; used in organic synthesis |

| Bis(benzothiazolyl)disulfide | C14H8N2S4 | Similar disulfide linkage but different aromatic system; used in rubber processing |

Benzamide, N,N'-(1,2-phenylenebis(thio)bis-) is unique because of its combination of dual benzamide groups and a disulfide bridge, which enhances its reactivity and potential biological activities compared to similar compounds.

Research and Studies

作用机制

The mechanism of action of Benzamide, N,N’-(1,2-phenylenebis(thio)bis- involves its interaction with molecular targets through its disulfide linkage. This linkage can undergo redox reactions, leading to the formation of thiols or sulfoxides, which can interact with various biological molecules. The compound’s ability to form covalent bonds with proteins and other biomolecules makes it a valuable tool in biochemical research .

相似化合物的比较

Structural Comparison with Similar Compounds

Variations in Bridging Groups

The 1,2-phenylene core is a critical structural feature. Comparisons with compounds bearing alternative bridging groups highlight distinct properties:

Key Insight : Sulfur bridges enhance lipophilicity and resistance to oxidation compared to oxygen analogs, while carbamate-linked derivatives (e.g., thiophanate-methyl) exhibit broader pesticidal applications .

Substituent Effects on Benzamide Moieties

Substituents on the benzamide rings significantly influence reactivity and functionality:

Key Insight : Electron-withdrawing groups (e.g., -CH2Cl) improve reactivity for nucleophilic substitutions, while bulky groups (e.g., -OCH2Ph) may limit biological membrane permeability .

Functional Group Modifications

Replacing benzamide with other functional groups alters chemical behavior:

Key Insight : Carbamate and thioureido groups (as in thiophanate-methyl) enhance bioactivity, whereas Schiff bases (e.g., salophen derivatives) are valued in coordination chemistry .

生物活性

Benzamide derivatives, including Benzamide, N,N'-(1,2-phenylenebis(thio)bis-, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This compound is characterized by its unique structure, which includes a bis-thioether linkage that may influence its interactions with biological targets.

Synthesis and Characterization

The synthesis of Benzamide, N,N'-(1,2-phenylenebis(thio)bis- involves the nucleophilic acyl substitution of suitable precursors. For instance, similar compounds have been synthesized using 4-(chloromethyl)benzoyl chloride and 1,2-phenylenediamine under basic conditions, yielding products characterized by techniques such as FT-IR and NMR spectroscopy .

The biological activity of Benzamide derivatives often involves their interaction with various molecular targets, including enzymes and receptors. The mechanism typically includes the formation of hydrogen bonds and other non-covalent interactions that can modulate the activity of these targets. For example, studies on related compounds have shown that they can inhibit key enzymes involved in cancer cell proliferation .

Anticancer Properties

Recent investigations into the anticancer potential of benzamide derivatives have shown promising results. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including glioblastoma and breast cancer cells. The cytotoxicity is often dose-dependent, indicating a potential for therapeutic applications in oncology .

Enzyme Inhibition

Benzamide derivatives are known to inhibit several enzymes critical for tumor growth. For example, studies have reported that certain benzamide derivatives can inhibit dihydrofolate reductase (DHFR), an enzyme that plays a crucial role in DNA synthesis and cell proliferation. This inhibition can lead to reduced tumor growth in preclinical models .

Case Studies

| Study | Compound | Target | Effect | IC50 Value |

|---|---|---|---|---|

| Study 1 | UP-1 | Glioblastoma MG-U87 cells | Cytotoxicity observed | 400 µM |

| Study 2 | I-8 | RET kinase | Strong inhibition | Moderate to high potency |

| Study 3 | Benzamide riboside | DHFR | Inhibition leading to reduced NADP levels | Not specified |

常见问题

Q. What are the established synthetic routes for Benzamide, N,N'-(1,2-phenylenebis(thio)bis-, and how is its purity validated?

Methodological Answer: The synthesis typically involves condensation reactions between thiocarbamoyl derivatives and 1,2-phenylenediamine precursors. For example, analogous compounds like thiophanate-methyl (dimethyl N,N'-[1,2-phenylenebis(iminocarbonothioyl)]bis[carbamate]) are synthesized via stepwise carbamoylation and thiolation . Key steps include:

Reagent Preparation : Use of methoxycarbonyl isothiocyanate or thiophosgene to introduce thio groups.

Coupling : Reaction with 1,2-phenylenediamine under controlled pH (e.g., alkaline conditions) to form bis-thioureido linkages .

Purification : Column chromatography or recrystallization from ethanol/water mixtures.

Q. Validation :

Q. How is X-ray crystallography employed to resolve the structural ambiguities of this compound?

Methodological Answer: Crystal structure determination involves:

Data Collection : Single-crystal X-ray diffraction (e.g., using Mo-Kα radiation, λ = 0.71073 Å).

Structure Solution : Direct methods via software like SIR97 for phase estimation .

Refinement : Least-squares refinement with tools like ORTEP-3 for visualizing thermal ellipsoids and validating bond lengths/angles .

Q. Key Parameters :

| Parameter | Value Range |

|---|---|

| C–S Bond Length | 1.68–1.72 Å |

| N–C(=S) Angle | 120–125° |

| Torsional Flexibility | Dihedral angles < 10° |

Discrepancies in hydrogen bonding networks (e.g., NH···S vs. NH···O interactions) require validation against spectroscopic data .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic activity of metal complexes derived from this compound?

Methodological Answer: The compound’s bis-thioureido motif acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Mn, Ni). For example:

- Catalytic Epoxidation : Manganese(III) salophen analogs (e.g., [(R,R)-N,N'-bis(salicylidene)-1,2-cyclohexanediamine]MnCl) utilize axial thiourea ligands to stabilize reactive oxo intermediates .

- Electron Transfer : Electrochemical studies (cyclic voltammetry) reveal redox potentials shifted by ~200 mV due to sulfur’s electron-withdrawing effects .

Q. Experimental Design :

- Kinetic Studies : Monitor substrate conversion (e.g., styrene epoxidation) via GC-MS.

- DFT Calculations : Optimize transition states (e.g., B3LYP/6-311+G(d,p)) to map activation barriers .

Q. How can computational modeling reconcile contradictions in spectroscopic and crystallographic data?

Methodological Answer: Discrepancies often arise from dynamic effects (e.g., tautomerism or conformational flexibility):

Molecular Dynamics (MD) : Simulate rotational barriers of thiourea groups (e.g., AMBER force field).

Solid-State vs. Solution NMR : Compare calculated chemical shifts (GIAO-DFT) with experimental data to identify dominant conformers .

Q. Case Study :

Q. What strategies mitigate challenges in analyzing photochromic behavior in related bis-thioureido compounds?

Methodological Answer: Photochromism in analogous systems (e.g., salicylideneanilines) involves keto-enol tautomerism, which can be probed via:

UV/Vis Spectroscopy : Track absorbance shifts (e.g., λ 350 nm → 450 nm upon irradiation) .

Time-Resolved Fluorescence : Resolve excited-state lifetimes (e.g., τ = 2–5 ns for enol→keto transitions) .

Q. Pitfalls :

- Thermal Back-Conversion : Differential scanning calorimetry (DSC) quantifies activation energy (e.g., ΔH‡ = 60–80 kJ/mol) .

- Solvent Polarity Effects : Polar solvents stabilize zwitterionic intermediates, altering kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。